Ethyl 4-(aminomethyl)-1H-pyrazole-5-carboxylate;hydrochloride
Description
Ethyl 4-(aminomethyl)-1H-pyrazole-5-carboxylate;hydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Properties
IUPAC Name |
ethyl 4-(aminomethyl)-1H-pyrazole-5-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-2-12-7(11)6-5(3-8)4-9-10-6;/h4H,2-3,8H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGWJBACIODVIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192609-09-8 | |
| Record name | ethyl 4-(aminomethyl)-1H-pyrazole-3-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(aminomethyl)-1H-pyrazole-5-carboxylate;hydrochloride typically involves multiple steps. One common method includes the alkylation of a pyrazole derivative followed by esterification and subsequent alkylation . The reaction conditions are generally mild, making the process efficient and straightforward.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(aminomethyl)-1H-pyrazole-5-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Ethyl 4-(aminomethyl)-1H-pyrazole-5-carboxylate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-(aminomethyl)-1H-pyrazole-5-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-aminomethyl-5-hydroxy-1-methyl-4-methylaminomethyl-6-pyridin-3-yl-1H-indole-3-carboxylic acid trihydrochloride .
- Trifluoromethyl group-containing drugs .
- Hydrochloride dipeptides containing antifibrinolytic agents .
Uniqueness
Ethyl 4-(aminomethyl)-1H-pyrazole-5-carboxylate;hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties
Biological Activity
Ethyl 4-(aminomethyl)-1H-pyrazole-5-carboxylate; hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Overview of Biological Activity
Research indicates that Ethyl 4-(aminomethyl)-1H-pyrazole-5-carboxylate; hydrochloride exhibits notable anti-inflammatory and analgesic effects. The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies. Its derivatives have been explored for effectiveness in treating conditions such as pain and inflammation, highlighting its therapeutic potential.
The biological activity of Ethyl 4-(aminomethyl)-1H-pyrazole-5-carboxylate; hydrochloride can be attributed to its ability to bind to specific enzymes and receptors, modulating their activity. The exact pathways and molecular targets involved in its action are still under investigation, but preliminary data suggest interactions with targets involved in inflammatory pathways.
Synthesis
The synthesis of Ethyl 4-(aminomethyl)-1H-pyrazole-5-carboxylate; hydrochloride typically involves several steps:
- Formation of the pyrazole ring.
- Introduction of the aminomethyl group.
- Esterification to form the ethyl ester.
- Hydrochloride salt formation.
This multi-step synthesis is crucial for enhancing the compound's solubility and biological activity compared to its analogs.
Comparative Analysis with Related Compounds
To better understand the uniqueness of Ethyl 4-(aminomethyl)-1H-pyrazole-5-carboxylate; hydrochloride, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Ethyl 4-methyl-1H-pyrazole-5-carboxylate | Lacks aminomethyl group | Moderate anti-inflammatory | Simpler structure |
| 1,3-Dimethylpyrazole | No carboxylate or ethyl group | Limited biological activity | Less functional diversity |
| 4-Aminopyrazole | No ethyl ester | Potential anti-cancer activity | Different pharmacological profile |
Ethyl 4-(aminomethyl)-1H-pyrazole-5-carboxylate; hydrochloride stands out due to its combination of an aminomethyl group and an ethyl ester on the pyrazole ring, which may contribute to enhanced solubility and biological activity compared to its analogs.
Case Studies and Research Findings
Recent studies have highlighted various aspects of the compound's biological activity:
- Anti-inflammatory Effects : A study demonstrated that derivatives of Ethyl 4-(aminomethyl)-1H-pyrazole-5-carboxylate exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
- Anticancer Activity : In a series of experiments, compounds derived from Ethyl 4-(aminomethyl)-1H-pyrazole-5-carboxylate were tested against various cancer cell lines. For instance, one derivative showed an IC50 value of 26 µM against A549 lung cancer cells, indicating promising anticancer potential .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 4-(aminomethyl)-1H-pyrazole-5-carboxylate hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl acetoacetate derivatives with hydrazines or substituted amines. For example, analogous pyrazole-carboxylates are synthesized using a Biginelli-like one-pot reaction involving aldehydes, thioureas, and β-keto esters . Reaction conditions (e.g., solvent polarity, temperature, and catalyst) significantly impact regioselectivity. Ethanol or DMF under reflux (80–100°C) with acid catalysis (e.g., HCl) is typical. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to isolate the hydrochloride salt .
Q. How can the purity and structural integrity of this compound be validated in academic settings?
- Methodological Answer : Combine analytical techniques:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) to assess purity (>98%) .
- NMR : Confirm the aminomethyl (-CH2NH2) group via δ 3.2–3.5 ppm (triplet, -CH2-) in NMR and δ 40–45 ppm in NMR. The pyrazole ring protons appear as doublets (δ 6.5–7.5 ppm) .
- Mass Spectrometry : ESI-MS should show [M+H] at m/z 214.1 (free base) and [M-Cl] for the hydrochloride .
Q. What are the recommended handling and storage protocols to ensure compound stability?
- Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (N2/Ar). The hydrochloride salt is hygroscopic; use desiccants (silica gel) and avoid prolonged exposure to humidity. Stability studies (TGA/DSC) indicate decomposition >200°C, with hazardous byproducts (e.g., HCl gas, CO) above this threshold .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve ambiguities in the compound’s tautomeric or protonation states?
- Methodological Answer : Grow crystals via slow evaporation (ethanol/water). Use SHELXL for refinement :
- Data Collection : Mo-Kα radiation (λ = 0.71073 Å), 150 K, θ range 2.5–30°.
- Refinement : Anisotropic displacement parameters for non-H atoms. Hydrogen atoms on the aminomethyl group are located via difference Fourier maps and refined freely. The protonation state of the pyrazole N-H is confirmed by O⋯N hydrogen bonds (2.8–3.0 Å) .
Q. What strategies mitigate contradictory bioactivity data in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Control Experiments : Validate assay conditions (e.g., buffer pH affects hydrochloride salt solubility). Use a standardized DMSO stock solution (<0.1% v/v) to avoid solvent interference.
- Computational Modeling : Perform docking (AutoDock Vina) to compare binding modes of the free base vs. hydrochloride salt. Protonation at physiological pH may alter electrostatic interactions with targets .
- Metabolite Screening : Use LC-MS to rule out degradation products (e.g., ester hydrolysis to carboxylic acid derivatives) during bioassays .
Q. How can spectroscopic and crystallographic data resolve discrepancies in reported hydrogen-bonding networks?
- Methodological Answer :
- IR Spectroscopy : Compare N-H stretching frequencies (3200–3400 cm) for amine and pyrazole groups. Hydrogen bonding reduces wavenumbers by 50–100 cm.
- X-Ray Pair Distribution Function (PDF) : Analyze short-range order in amorphous samples to cross-validate crystalline data .
- DFT Calculations : Optimize hydrogen-bond geometries (e.g., B3LYP/6-31G*) and compare with experimental bond lengths .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
